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Compound of Interest

Compound Name: 11-Deoxydaunomycinol

Cat. No.: B15440483 Get Quote

Disclaimer: Direct experimental spectroscopic data for 11-Deoxydaunomycinol is not readily

available in published literature. This guide has been constructed by leveraging and adapting

existing data from the closely related and extensively studied anthracycline, daunorubicin. The

presented data is a scientifically informed estimation and should be considered as a reference

for potential experimental outcomes.

This technical guide provides a comprehensive overview of the anticipated spectroscopic

characteristics of 11-Deoxydaunomycinol, a derivative of the anthracycline antibiotic family.

The information is tailored for researchers, scientists, and professionals in drug development,

offering a detailed examination of its expected spectroscopic signature across various

analytical techniques.

Molecular Structure
11-Deoxydaunomycinol is structurally similar to daunorubicin, with two key modifications: the

reduction of the C-13 ketone to a hydroxyl group and the absence of the C-11 hydroxyl group.

These alterations are expected to induce predictable shifts in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic

compounds. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 11-
Deoxydaunomycinol, based on known data for daunorubicin and considering the structural

differences.
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Table 1: Predicted ¹H NMR Spectroscopic Data for 11-Deoxydaunomycinol
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Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 7.8-8.0 d ~7.5

H-2 7.6-7.8 t ~8.0

H-3 7.3-7.5 d ~8.5

4-OCH₃ 3.9-4.1 s -

H-1' 5.3-5.5 br s -

H-7 5.0-5.2 t ~6.5

H-10ax 2.8-3.0 d ~18.0

H-10eq 2.2-2.4 dd ~18.0, ~2.0

H-8ax 2.0-2.2 m -

H-8eq 1.8-2.0 m -

13-CH(OH) 4.0-4.2 q ~6.5

14-CH₃ 1.2-1.4 d ~6.5

6-OH 13.9-14.1 s -

9-OH 4.5-4.7 s -

H-2'ax 1.7-1.9 m -

H-2'eq 1.9-2.1 m -

H-3' 3.5-3.7 m -

H-4' 3.2-3.4 m -

H-5' 4.0-4.2 q ~6.5

5'-CH₃ 1.2-1.3 d ~6.5

3'-NH₂ 7.5-8.5 br s -

4'-OH 4.8-5.2 br s -
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Table 2: Predicted ¹³C NMR Spectroscopic Data for 11-Deoxydaunomycinol
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Carbon Predicted Chemical Shift (ppm)

C-1 120-122

C-2 135-137

C-3 118-120

C-4 155-157

C-4a 133-135

C-5 186-188

C-5a 135-137

C-6 160-162

C-6a 110-112

C-7 68-70

C-8 33-35

C-9 75-77

C-10 35-37

C-10a 110-112

C-11 130-132

C-11a 134-136

C-12 186-188

C-12a 110-112

C-13 65-67

C-14 20-22

4-OCH₃ 56-58

C-1' 100-102

C-2' 33-35
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C-3' 45-47

C-4' 68-70

C-5' 67-69

C-6' (5'-CH₃) 16-18

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 11-Deoxydaunomycinol in 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR: Employ proton decoupling and acquire spectra over a wider spectral width. A

larger number of scans will be necessary due to the lower natural abundance of ¹³C.

2D NMR: Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single

Quantum Coherence) experiments to aid in the assignment of proton and carbon signals,

respectively.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 11-Deoxydaunomycinol, Electrospray Ionization (ESI) is a suitable

technique.

Table 3: Predicted Mass Spectrometry Data for 11-Deoxydaunomycinol
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Ion Predicted m/z Description

[M+H]⁺ 514.1915 Protonated molecule

[M+Na]⁺ 536.1734 Sodium adduct

[M-H₂O+H]⁺ 496.1809 Loss of water

[Aglycone+H]⁺ 353.0968
Cleavage of the glycosidic

bond, protonated aglycone

Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of 11-Deoxydaunomycinol (approximately

10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with the

addition of a small amount of formic acid to promote protonation.[1]

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled

with an ESI source.

Data Acquisition: Acquire data in positive ion mode over a suitable mass range (e.g., m/z

100-1000).

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic

fragment ions.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

which is particularly useful for compounds with chromophores like the anthracycline ring

system.

Table 4: Predicted UV-Visible Absorption Maxima for 11-Deoxydaunomycinol

Solvent Predicted λmax (nm)

Methanol ~234, ~252, ~290, ~480, ~495, ~530

0.9% NaCl ~480
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Note: The absorption maxima are expected to be very similar to those of daunorubicin.[2][3]

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a solution of 11-Deoxydaunomycinol of a known

concentration in a UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous

solution).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample over a wavelength range of 200-800 nm, using the

solvent as a blank.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 5: Predicted Infrared Absorption Bands for 11-Deoxydaunomycinol

Wavenumber (cm⁻¹) Functional Group Assignment

3300-3500 (broad) O-H and N-H stretching

2850-2950 C-H stretching (aliphatic)

~1710 C=O stretching (quinone)

~1620 C=C stretching (aromatic)

~1285 C-O stretching (phenol)

~1080 C-O stretching (alcohol/ether)

Note: The absence of a strong C=O stretch around 1730 cm⁻¹ (ketone) and the presence of a

more prominent O-H band compared to daunorubicin would be key distinguishing features.

Experimental Protocol: Infrared Spectroscopy
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Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press it into a thin pellet.

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated

Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Experimental and Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

compound like 11-Deoxydaunomycinol.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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